molecular formula C39H49N5O9S B1408487 (S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid CAS No. 1060769-54-1

(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid

Cat. No.: B1408487
CAS No.: 1060769-54-1
M. Wt: 763.9 g/mol
InChI Key: NEAUAPOUIRNJTN-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid is a complex organic compound used primarily in the field of peptide synthesis. This compound is characterized by the presence of multiple protective groups, including 9-fluorenylmethoxycarbonyl (Fmoc), 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf), and tert-butyloxycarbonyl (Boc). These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the precise construction of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the removal of the Fmoc protective group using a base such as piperidine . Subsequent amino acids are then coupled to the growing chain using coupling reagents like N,N-diisopropylethylamine (DIPEA) and HBTU .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient and high-throughput synthesis of peptides. The use of orthogonal protective groups, such as Fmoc and Boc, ensures that the synthesis can proceed with minimal side reactions and high yields .

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide chain, with the protective groups removed at the end of the synthesis to yield the final peptide product .

Mechanism of Action

The mechanism of action of (S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid primarily involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the precise construction of peptide chains. The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling reactions. The Boc and Pbf groups are removed using TFA, allowing for the final deprotection and release of the peptide from the resin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Fmoc-2-amino-5-[(N’-Pbf-N’'-Boc-amino)-guanidino]-pentanoic acid is unique due to the presence of multiple orthogonal protective groups, allowing for greater flexibility and precision in peptide synthesis. This compound enables the synthesis of complex peptides with minimal side reactions and high yields .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N5O9S/c1-22-23(2)33(24(3)29-20-39(7,8)52-32(22)29)54(49,50)44-35(42-43-37(48)53-38(4,5)6)40-19-13-18-31(34(45)46)41-36(47)51-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,41,47)(H,43,48)(H,45,46)(H2,40,42,44)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAUAPOUIRNJTN-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
Reactant of Route 3
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
Reactant of Route 4
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
Reactant of Route 5
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid

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